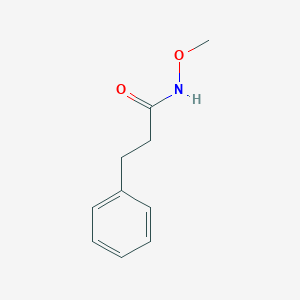
N-Methoxy-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-3-phenylpropanamide, also known as NMPPA, is an organic compound that is composed of a phenyl group attached to a methoxy group and a propanamide group. It is a versatile compound that has been used in a variety of scientific applications, including as a synthetic intermediate in organic synthesis and as a reagent in biochemistry.
Applications De Recherche Scientifique
N-Methoxy-3-phenylpropanamide has a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a catalyst in organic reactions. It has also been used as a reactant in the synthesis of other organic compounds, such as 4-methoxy-3-phenylpropanamide and 4-chloro-2-methoxy-3-phenylpropanamide.
Mécanisme D'action
N-Methoxy-3-phenylpropanamide is an organic compound that is composed of a phenyl group attached to a methoxy group and a propanamide group. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects. It has also been shown to have anti-oxidant and anti-microbial effects. In addition, this compound has been shown to have neuroprotective and neuroregenerative effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methoxy-3-phenylpropanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility. However, there are some limitations to its use in lab experiments. It is not very soluble in organic solvents, and it can react with other compounds, leading to unwanted side reactions.
Orientations Futures
N-Methoxy-3-phenylpropanamide has a number of potential future applications. It could be used as a drug to treat inflammatory diseases and cancer, as an antioxidant to reduce oxidative stress, and as an antimicrobial to treat bacterial and fungal infections. It could also be used as a neuroprotective agent to protect neurons from damage and as a neuroregenerative agent to promote the regeneration of neurons. Additionally, this compound could be used to develop new organic synthesis reactions, as a reagent in biochemistry, and as a catalyst in organic reactions.
Méthodes De Synthèse
N-Methoxy-3-phenylpropanamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloropropanamide with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound in a yield of up to 95%. Another method involves the reaction of 3-chloropropanamide with dimethylformamide and a base catalyst, such as potassium carbonate or sodium hydroxide. This method yields this compound in a yield of up to 97%.
Propriétés
IUPAC Name |
N-methoxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIQGDRQJPMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550809 |
Source


|
| Record name | N-Methoxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23601-49-2 |
Source


|
| Record name | N-Methoxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

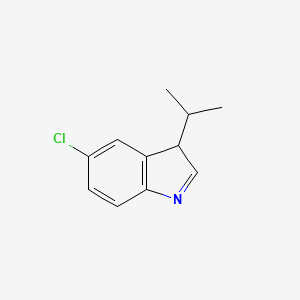
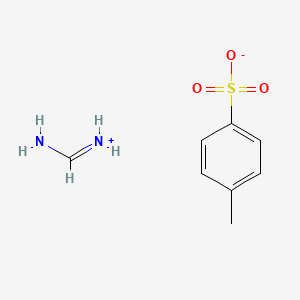
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
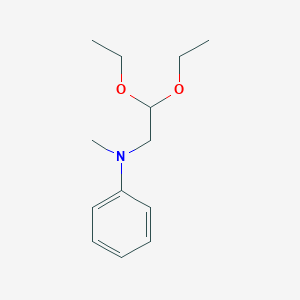
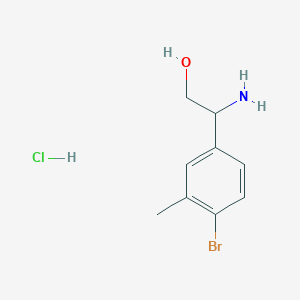
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
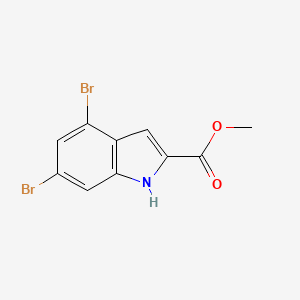
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
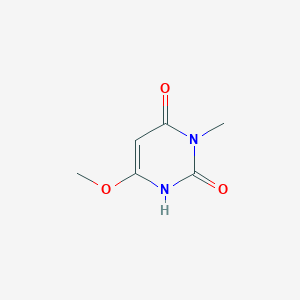
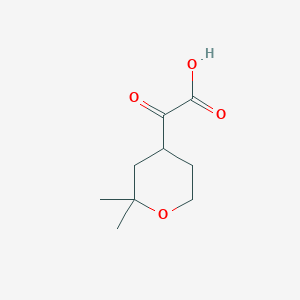
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)